molecular formula C26H25FN6O2 B611106 T-3861174 CAS No. 2209057-94-1

T-3861174

Cat. No. B611106
M. Wt: 472.52
InChI Key: ZVVLVFFSGJQVRV-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-3861174 is a prolyl tRNA synthetase (PRS) inhibitor, exhibiting significant in vitro anti-tumor activity with GCN2-ATF4 pathway activation.

Scientific Research Applications

Given the absence of direct information on "T-3861174", I explored broader topics that could potentially align with the interests behind the initial query, focusing on scientific research applications that involve advanced materials, technologies, or methodologies which might relate to areas typically associated with specific compounds or identifiers like "T-3861174". Here are some relevant insights from the scientific community that might be of interest:

Applications in Geosciences

Noble gas radionuclides such as 81Kr, 85Kr, and 39Ar are highlighted for their almost ideal chemical and physical properties for studies of earth and environmental processes. Recent advancements in Atom Trap Trace Analysis (ATTA), a laser-based atom counting method, have enabled routine measurements of these isotopes, demonstrating significant potential for geoscience applications, including groundwater residence times and dating old glacial ice (Lu et al., 2013).

Temperature Sensing Technologies

Innovations in luminescent probes and sensors for temperature measurement have shown remarkable progress. The development of molecular probes, nanomaterials, and bulk materials for sensing temperature could revolutionize various scientific and industrial processes by offering more accurate and non-invasive temperature monitoring solutions (Wang, Wolfbeis, & Meier, 2013).

Remote Sensing in Earth Sciences

The use of terrestrial laser scanning (TLS) has evolved rapidly, proving to be an invaluable tool in spectral and structural geology, seismology, natural hazards, geomorphology, and glaciology. TLS facilitates high-resolution spatial and temporal data acquisition, enhancing our understanding of various earth science phenomena (Telling et al., 2017).

Enhancing Scientific Research through Technology

The emergence of theory-guided data science (TGDS) represents a paradigm shift in leveraging scientific knowledge to improve the effectiveness of data science models in scientific discovery. TGDS aims to introduce scientific consistency and interpretability into models, enabling novel insights across disciplines such as quantum chemistry, climate science, and hydrology (Karpatne et al., 2016).

properties

CAS RN

2209057-94-1

Product Name

T-3861174

Molecular Formula

C26H25FN6O2

Molecular Weight

472.52

IUPAC Name

4-((3S)-3-Cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl)-N-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-methylpyridine-2-carboxamid

InChI

InChI=1S/C26H25FN6O2/c1-16-7-22(33-6-5-26(15-28,25(33)35)20-3-4-20)11-23(31-16)24(34)29-12-17-8-18(10-21(27)9-17)19-13-30-32(2)14-19/h7-11,13-14,20H,3-6,12H2,1-2H3,(H,29,34)/t26-/m1/s1

InChI Key

ZVVLVFFSGJQVRV-AREMUKBSSA-N

SMILES

O=C(C1=NC(C)=CC(N2C([C@@](C3CC3)(C#N)CC2)=O)=C1)NCC4=CC(C5=CN(C)N=C5)=CC(F)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

T-3861174;  T3861174;  T 3861174

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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